Perhydroperylene
Description
Structure
3D Structure
Properties
CAS No. |
47041-72-5 |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a,6b,7,8,9,9a,9b,10,11,12,12a,12b,12c-icosahydroperylene |
InChI |
InChI=1S/C20H32/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h13-20H,1-12H2 |
InChI Key |
LGSNPDZPLAPNLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC3C2C(C1)C4CCCC5C4C3CCC5 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Perhydroperylene
Catalytic Hydrogenation Strategies for Perylene (B46583) to Perhydroperylene
The conversion of perylene to this compound is predominantly achieved through catalytic hydrogenation. researchgate.netgoogle.com This process involves the addition of hydrogen atoms across the double bonds of the aromatic rings of perylene, ultimately leading to a saturated cycloalkane structure. The choice of catalyst and reaction conditions plays a pivotal role in the yield and selectivity of the final product.
Heterogeneous Catalysis Approaches for this compound Synthesis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a common and robust method for the hydrogenation of polycyclic aromatic hydrocarbons like perylene. savemyexams.comwikipedia.org These catalysts are typically solid materials that provide active sites for the adsorption and reaction of hydrogen and the perylene substrate. senecalearning.com
Quenched skeletal nickel (QS Ni), also known as Raney nickel, is an effective catalyst for the partial hydrogenation of polycyclic aromatic hydrocarbons. researchgate.netwikipedia.org This catalyst is prepared by creating a nickel-aluminum alloy and then selectively leaching out the aluminum with a concentrated sodium hydroxide (B78521) solution. wikipedia.org This process results in a fine-grained, porous nickel powder with a high surface area, making it a highly active catalyst. researchgate.netwikipedia.org
In the context of perylene hydrogenation, QS Ni has been shown to be active and selective. researchgate.netresearchgate.net The reaction network for perylene hydrogenation over QS Ni involves a series of steps. Initially, perylene is rapidly hydrogenated to 1,2,3,10,11,12-H6-perylene. researchgate.net Subsequent hydrogenation steps are influenced by steric hindrance, with the terminal rings of the intermediates being more readily adsorbed onto the catalyst surface than the middle rings. researchgate.net This preference leads to the formation of various partially hydrogenated intermediates before the final conversion to this compound. researchgate.net Research has shown that with prolonged reaction times, this compound can be detected as a product, although achieving high selectivity for the fully hydrogenated product can be challenging. researchgate.net
Table 1: Hydrogenation of Perylene over Quenched Skeletal Nickel Catalyst researchgate.net
| Time (min) | Conversion (%) | Selectivity to Intermediates (%) | Selectivity to this compound (%) |
| 15 | >99 | 100 | 0 |
| 36000 | >99 | 99 | 1 |
Reaction conditions: 373.15 K, 1.5 MPa, 11.7 mmol substrate, 20 mL THF, 0.2 g QS Ni. researchgate.net
Platinum-group metals (PGMs), including ruthenium (Ru) and platinum (Pt), are highly effective hydrogenation catalysts. iitm.ac.inenergy.govmatthey.com They are often used in a supported form, where the metal nanoparticles are dispersed on a high-surface-area material like alumina (B75360) or a zeolite. iitm.ac.inbasf.com
Ruthenium-based catalysts have demonstrated high activity in the hydrogenation of polycyclic aromatic hydrocarbons. rsc.org For instance, ruthenium nanoparticles stabilized by triphenylphosphine (B44618) (PPh3) have been used for the partial hydrogenation of various PAHs with good to excellent selectivities under mild conditions. rsc.org While specific studies on the complete hydrogenation of perylene to this compound using these systems are limited, the high activity of ruthenium catalysts suggests their potential for this transformation.
Platinum supported on Y-zeolite (Pt/Y zeolite) is another promising catalyst system. colab.ws Zeolites provide a structured porous network that can influence the selectivity of the reaction, and their acidic properties can also play a role in the catalytic process. frontiersin.orgmdpi.com The hydrogenation of fluorene (B118485) over Pt/Y zeolite catalysts has been studied, demonstrating the catalyst's ability to hydrogenate aromatic rings and facilitate hydroisomerization of the resulting cycloalkanes. colab.ws This suggests that Pt/Y zeolite could be a viable catalyst for the deep hydrogenation of perylene to this compound. The performance of Pt-zeolite catalysts is influenced by the type of zeolite support, with Pt-ZSM-5 showing higher activity in cyclohexene (B86901) hydrogenation compared to Pt-Y. mdpi.com
The choice of catalyst support and the morphology of the catalyst play a crucial role in determining the selectivity and yield of the hydrogenation reaction. uq.edu.auresearchgate.net The support material can influence the dispersion and electronic properties of the metal nanoparticles, which in turn affects their catalytic activity. researchgate.net For instance, the interaction between the metal and the support can lead to electron-deficient metal species, which can alter the catalyst's performance. acs.org
The porous structure of the support is also critical. frontiersin.org For zeolite-supported catalysts, the pore size and connectivity can impose shape-selective constraints on the reactants and products, influencing the reaction pathway. acs.org For example, the microporous nature of some zeolites can lead to diffusion limitations for bulky molecules like perylene. acs.org
The morphology of the catalyst, including the size and shape of the metal nanoparticles, is another key factor. rsc.org The catalytic performance of an alumina-supported Pt catalyst in the dehydrogenation of perhydro-dibenzyltoluene was found to be strongly dependent on the mean Pt nanoparticle size. rsc.org Similarly, in the hydrogenation of phenylacetylene, the size of the metal alloy ensemble on the surface was shown to be critical for achieving selective hydrogenation. chemrxiv.org
Homogeneous Catalysis for this compound Synthesis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including milder reaction conditions and higher selectivity due to well-defined active sites. ethz.chhrmrajgurunagar.ac.inlkouniv.ac.in Ruthenium-based homogeneous catalysts have been extensively studied for the hydrogenation of aromatic compounds. acs.orgunibo.it For example, a ruthenium complex with a chiral spiroketal-based diphosphine (SKP) ligand has been used for the carbocycle-selective hydrogenation of fused N-heteroarenes. acs.org While direct application to perylene hydrogenation to this compound is not explicitly detailed, the principles of homogeneous catalysis suggest its potential. The ability to tune the steric and electronic properties of the catalyst through ligand modification could allow for precise control over the hydrogenation process. ethz.ch
Selective Partial Hydrogenation to this compound Intermediates
The hydrogenation of perylene to this compound proceeds through a series of partially hydrogenated intermediates. researchgate.net The ability to selectively stop the reaction at a specific intermediate is of significant interest.
Studies using Quenched Skeletal Nickel (QS Ni) have elucidated the reaction network of perylene hydrogenation. researchgate.net The initial product is 1,2,3,10,11,12-H6-perylene. researchgate.net Further hydrogenation leads to a mixture of more saturated intermediates, including 1,2,3,3a,4,5,6,7,8,9-H10-perylene and 1,2,3,10,11,12,12a,12b-H8-perylene. researchgate.net The distribution of these products is influenced by the steric hindrance of the different rings in the perylene structure, with the terminal rings being more susceptible to hydrogenation. researchgate.net By carefully controlling the reaction time and conditions, it is possible to enrich the product mixture with specific partially hydrogenated perylenes. researchgate.net
Mechanistic Investigations of Hydrogenation Pathways
The hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like perylene is a reduction reaction that adds hydrogen atoms to the unsaturated aromatic rings, resulting in a saturated cycloalkane. ineratec.de This transformation is typically carried out in the presence of a catalyst. ineratec.de
Two principal mechanistic pathways are generally considered for the catalytic hydrogenation of aromatic compounds on metal surfaces: the "unsaturated pathway" and the "dihydride pathway". nsf.gov
Unsaturated Pathway: In this mechanism, the aromatic substrate (perylene) first adsorbs onto the catalyst surface. This is followed by the sequential addition of hydrogen atoms, which are also adsorbed on the catalyst, to the aromatic rings. The reaction proceeds through various partially hydrogenated intermediates before the fully saturated this compound is formed. nsf.gov
Dihydride Pathway: This pathway involves the initial reaction of the catalyst with hydrogen to form a metal-dihydride complex. The perylene molecule then coordinates with this complex, followed by the insertion of hydrogen into the carbon-carbon double bonds of the aromatic system. nsf.gov
The specific pathway that dominates can depend on several factors, including the choice of catalyst, the reaction conditions (temperature and pressure), and the substrate itself. nsf.gov For complex molecules like perylene, the hydrogenation is often a stepwise process, with certain rings being reduced more readily than others, leading to a variety of partially hydrogenated intermediates.
Stereochemical Control in Hydrogenation Processes
The hydrogenation of perylene to this compound results in the formation of multiple new stereocenters, leading to the possibility of various stereoisomers. Controlling the stereochemical outcome of this reaction is a significant challenge in synthetic chemistry. nih.gov
Stereoselectivity in heterogeneous hydrogenation is typically governed by the steric properties of the substrate, with hydrogen addition preferentially occurring from the less-hindered face of the molecule as it adsorbs onto the catalyst surface. nsf.gov However, this inherent preference can be influenced by several factors:
Catalyst Choice: The nature of the metal catalyst (e.g., Platinum, Palladium, Nickel) and its support can influence the stereochemical outcome. ineratec.de
Directing Groups: The presence of functional groups on the substrate can direct the hydrogenation to a specific face of the molecule by coordinating with the catalyst surface. This "haptophilic" effect can override the usual steric biases to produce counter-steric products. nsf.gov
Reaction Conditions: Parameters such as temperature, pressure, and solvent can affect the equilibrium between different adsorbed states of the substrate on the catalyst, thereby influencing the stereoselectivity of the hydrogenation. nsf.gov
Achieving a specific stereoisomer of this compound with high selectivity would likely require a carefully designed catalytic system, potentially involving chiral ligands or directing groups to guide the approach of hydrogen. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Several of the twelve principles of green chemistry are particularly relevant to the hydrogenation of perylene.
| Green Chemistry Principle | Relevance to this compound Synthesis |
|---|---|
| Waste Prevention | Optimizing reactions to minimize byproducts and unreacted starting materials. hansrajcollege.ac.in |
| Atom Economy | Hydrogenation is an addition reaction and thus has a 100% theoretical atom economy, as all atoms of the reactants are incorporated into the final product. acs.orgasdlib.org |
| Catalysis | Using catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. acs.org |
| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing the reaction under solvent-free conditions. researchgate.nethansrajcollege.ac.in |
| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure to reduce energy consumption. hansrajcollege.ac.in Many hydrogenation reactions, however, require elevated temperature and pressure. ineratec.de |
Solvent-Free and Environmentally Benign Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free synthesis, often conducted using mechanochemical methods like ball milling or by simply heating the solid reactants, represents a significant advancement. rsc.orgyoutube.com
Mechanochemical Synthesis: This technique involves the use of mechanical energy (e.g., grinding, milling) to induce chemical reactions in the solid state. youtube.com It eliminates the need for solvents, can lead to different product selectivities compared to solution-phase reactions, and is often more energy-efficient. rsc.org The synthesis of this compound could potentially be achieved by milling perylene with a solid catalyst under a hydrogen atmosphere.
Use of Greener Solvents: When a solvent is necessary, environmentally benign options are preferred. Water, supercritical fluids (like CO2), and bio-based solvents are considered greener alternatives to traditional chlorinated or hydrocarbon solvents. researchgate.net
Use of Ionic Liquids in this compound Synthesis
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are composed entirely of ions. tcichemicals.combenthamscience.com They have gained attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. tcichemicals.comrsc.org
In the context of this compound synthesis, ionic liquids can offer several advantages:
Catalyst Immobilization: Many transition-metal hydrogenation catalysts can be dissolved in an ionic liquid phase. The product, being non-polar, can often be easily separated by extraction with a conventional organic solvent, allowing the ionic liquid and catalyst to be recycled. tcichemicals.com
Enhanced Reaction Rates and Selectivity: The unique ionic environment of an IL can influence the reaction pathway, sometimes leading to higher reaction rates and improved selectivity compared to conventional solvents. tcichemicals.comscielo.org.mx
Microwave-Assisted Synthesis: Due to their ionic nature, ILs couple very effectively with microwave irradiation, which can dramatically reduce reaction times. scielo.org.mx
| Property of Ionic Liquids | Advantage in Synthesis | Reference |
|---|---|---|
| Negligible Vapor Pressure | Reduces air pollution and exposure risk. | rsc.org |
| High Thermal Stability | Allows for a wide range of reaction temperatures. | tcichemicals.com |
| Tunable Properties | Solvent properties can be tailored by changing the cation/anion pair. | benthamscience.com |
| Catalyst Solubilization | Can dissolve many metal catalysts, facilitating homogeneous catalysis and easy recycling. | tcichemicals.com |
Alternative Synthetic Routes to this compound and its Analogues
While catalytic hydrogenation of perylene is the most direct route, other synthetic strategies can be envisaged for constructing the this compound carbon skeleton or its analogues. These routes often involve building the complex polycyclic system from smaller, simpler precursors. Such strategies are common in the synthesis of other complex molecules, such as spirocycles and steroids. mdpi.com
Possible alternative approaches could include:
Diels-Alder Reactions: A sequence of Diels-Alder cycloadditions could be used to build up the polycyclic framework. For example, a dienophile could react with a diene to form a six-membered ring, which could then be further functionalized and subjected to subsequent cycloadditions.
Ring-Closing Metathesis (RCM): Starting with a precursor containing multiple alkene functionalities, RCM could be employed to form one or more of the rings in the this compound structure.
Multi-component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. scielo.org.mx
Cascade Reactions: A series of intramolecular reactions can be triggered from a specifically designed linear or macrocyclic precursor to form the polycyclic system in a single, efficient operation.
These alternative routes, while potentially more complex in terms of the number of steps, could offer greater control over the stereochemistry of the final product. mdpi.com
Reaction Kinetics and Mechanistic Studies of this compound Formation
The study of reaction kinetics provides quantitative insight into the rates of chemical reactions and the factors that influence them. For the formation of this compound via hydrogenation, the kinetics are complex and depend on multiple variables. dtu.dk
The rate of a heterogeneous catalytic reaction, such as the hydrogenation of perylene, is typically influenced by:
Concentration of Reactants: The rate is dependent on the concentration of perylene and the pressure of hydrogen gas.
Catalyst Activity and Loading: The type of catalyst, its surface area, and the amount used are critical.
Temperature: Reaction rates generally increase with temperature, although excessively high temperatures can sometimes lead to catalyst deactivation or undesired side reactions. dtu.dk
Solvent Effects: The solvent can affect the solubility of reactants and influence the interaction between the substrate and the catalyst surface.
Analysis of Hydrogenation Mechanism and Intermediates
The synthesis of this compound is achieved through the catalytic hydrogenation of perylene. This process involves the addition of hydrogen across the aromatic system of the perylene molecule, ultimately resulting in a fully saturated cycloalkane. The reaction is typically carried out in the presence of a heterogeneous metal catalyst, such as palladium, platinum, or nickel. libretexts.orgmt.commasterorganicchemistry.com
The mechanism of heterogeneous catalytic hydrogenation involves a series of steps that occur on the surface of the metal catalyst. libretexts.org Initially, both the hydrogen gas (H₂) and the perylene molecules are adsorbed onto the catalyst's active sites. masterorganicchemistry.comlibretexts.org The H-H bond in the hydrogen molecule breaks, and the individual hydrogen atoms bind to the metal surface. libretexts.org The perylene molecule also interacts with the metal surface through its π-electron system. libretexts.orglibretexts.org The reaction proceeds by the stepwise transfer of hydrogen atoms from the metal surface to the adsorbed perylene molecule. libretexts.org This addition typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the molecule at each step. pressbooks.publibretexts.org
The hydrogenation of a polycyclic aromatic hydrocarbon (PAH) like perylene is a consecutive reaction. researchgate.net Due to steric hindrance, the hydrogenation preferentially begins at the terminal aromatic rings rather than the more sterically hindered central rings. researchgate.net This leads to the formation of a series of partially hydrogenated intermediates before the final this compound product is obtained. researchgate.net A study using a quenched skeletal Ni catalyst identified several key intermediates in the hydrogenation of perylene. researchgate.net The reaction first produces hexahydrophenalene, followed by the formation of various partially hydrogenated perylene species. researchgate.net
The schematic representation of the perylene hydrogenation pathway involves several key intermediates as the reaction progresses from the starting material to the fully saturated product. researchgate.net
Schematic of Perylene Hydrogenation Products
| Compound ID | Systematic Name | Common Name/Description |
|---|---|---|
| A | Perylene | Starting Material |
| B | 1,2,3,10,11,12-H₆-perylene | Intermediate |
| C | 1,2,3,3a,4,5,6,7,8,9-H₁₀-perylene | Intermediate |
| D | 1,2,3,10,11,12,12a,12b-H₈-perylene | Intermediate |
| E | 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-H₁₄-perylene | Intermediate |
| F | This compound | Final Product |
Table based on research findings. researchgate.net
Under specific conditions (373.15 K, 1.5 MPa H₂), perylene is rapidly converted into its intermediates. researchgate.net Over extended reaction times, these intermediates are further hydrogenated until the fully saturated this compound is the dominant product. researchgate.net For instance, after 36,000 minutes, a 99% conversion to this compound was observed with only 1% of other products remaining. researchgate.net
Quantitative In Situ NMR Spectroscopy for Reaction Monitoring
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique for monitoring chemical reactions in real-time. mdpi.commpg.de It provides quantitative data on the concentrations of various species—reactants, intermediates, and products—as the reaction progresses, offering valuable insights into reaction kinetics and mechanisms. mpg.decardiff.ac.uk The fundamental principle of quantitative NMR (qNMR) is that the signal intensity of a specific resonance is directly proportional to the number of nuclei contributing to that signal. researchgate.net
In the context of this compound synthesis, in situ ¹H or ¹³C NMR spectroscopy could be employed to monitor the hydrogenation of perylene. The reaction would be carried out within a specialized NMR tube or a flow cell designed to handle the reaction conditions (e.g., temperature and pressure). mpg.de
Application of In Situ NMR to Perylene Hydrogenation:
Spectral Distinction: The aromatic protons of the starting material, perylene, resonate in a distinct region of the ¹H NMR spectrum (typically 7-9 ppm). As the hydrogenation proceeds, these aromatic signals would decrease in intensity. Simultaneously, new signals would appear in the aliphatic region (typically 1-4 ppm), corresponding to the protons of the partially hydrogenated intermediates and the final this compound product. mdpi.com
Intermediate Identification: Each intermediate in the hydrogenation pathway (as listed in the table above) possesses a unique chemical structure and, therefore, a unique NMR spectrum. researchgate.net By tracking the appearance and disappearance of specific resonance signals over time, it is possible to identify and follow the concentration profile of each intermediate. cardiff.ac.uk
Kinetic Analysis: Because NMR is inherently quantitative, the integrals of the resonance signals can be used to determine the relative concentrations of perylene, each intermediate, and this compound at any point during the reaction. mdpi.comresearchgate.net This allows for the determination of reaction rates and the activation energies for the different steps in the mechanism, such as nucleation and growth of the final product. cardiff.ac.uk For example, by plotting the concentration of each species versus time, detailed kinetic models of the hydrogenation process can be constructed.
This technique provides a comprehensive understanding of the reaction dynamics without the need for sampling and ex situ analysis, which could potentially disturb the reaction system or miss short-lived intermediates. mpg.de
Purification and Isolation Methodologies for this compound and its Derivatives
Following the synthesis of this compound, a mixture containing the desired product, unreacted starting material (perylene), various hydrogenated intermediates, and the solid catalyst is typically obtained. A multi-step approach is required for the purification and isolation of high-purity this compound.
Initial Separation: The first step is the removal of the solid, heterogeneous catalyst. This is a straightforward physical separation achieved by filtration. libretexts.org
Chromatographic Purification: Column chromatography is a primary method for separating the components of the resulting filtrate. The choice of chromatographic technique depends on the specific properties of the compounds to be separated.
| Purification Method | Principle of Separation | Application to this compound |
| Reverse-Phase HPLC (RP-HPLC) | Separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. Less polar compounds are retained longer. cem.com | This is highly effective for separating perylene and its hydrogenated derivatives. Perylene, with its aromatic system, is more polar than the partially hydrogenated intermediates, which are in turn more polar than the fully saturated and non-polar this compound. This compound would elute last. cem.com |
| Size-Exclusion Chromatography (SEC) | Molecules are separated based on their size (hydrodynamic volume). Larger molecules elute first as they are excluded from the pores of the stationary phase. cem.comnih.gov | This can be used to remove high-molecular-weight impurities or polymeric side-products that may have formed during the reaction. cem.com |
| Adsorption Chromatography | Separation is based on the differences in affinity of the compounds for the surface of a solid adsorbent (e.g., silica (B1680970) gel, alumina). More polar compounds adsorb more strongly. | Similar to RP-HPLC in principle, this method can separate the mixture based on polarity. Using a non-polar solvent, the least polar compound (this compound) would elute first from a polar adsorbent like silica gel. |
Final Isolation: After chromatographic purification, the fractions containing the purified this compound are collected. The final product is typically isolated as a solid powder through one of the following methods:
Crystallization: The purified this compound is dissolved in a suitable solvent at an elevated temperature, and the solution is then slowly cooled. As the solubility decreases, the compound crystallizes out, leaving any remaining impurities in the solution. This is a highly effective method for obtaining high-purity crystalline solids. cem.com
Precipitation: This technique involves adding a solvent in which the desired compound is insoluble (an anti-solvent) to a solution of the compound, causing it to precipitate out. ekb.eg This is a faster but sometimes less selective method than crystallization. cem.com
Lyophilization (Freeze-Drying): The sample is frozen and then placed under a vacuum to allow the frozen solvent to sublimate directly from the solid to the gas phase. This is used to obtain a fine powder from the purified solution without exposing the compound to high temperatures. cem.com
The purity of the final isolated this compound can be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Advanced Spectroscopic and Structural Characterization Techniques for Perhydroperylene
Photoelectron Spectroscopy (PES) Investigations
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by analyzing the kinetic energy of electrons ejected upon photon absorption. yale.edusandiego.edu It provides direct experimental insight into the energies of molecular orbitals. libretexts.org
He(I) Photoelectron Spectroscopy for Orbital Analysis
He(I) photoelectron spectroscopy, which utilizes photons with an energy of 21.22 eV, is particularly well-suited for examining the valence shell electronic structure of molecules. rsc.orgelettra.eu In the study of perhydroperylene and related polycyclic hydrocarbons, He(I) PES has been instrumental. researchgate.netcolab.ws
Research has shown that for polycyclic hydrocarbons composed of all-trans-connected six-membered rings, like this compound, the two frontier 'ribbon' orbitals, HOMO and HOMO-1, are significantly separated in energy from the other σ-orbitals. researchgate.netcolab.ws A PE-spectroscopic investigation of this compound, along with perhydroanthracenes and 2-methylperhydrophenalene, has confirmed this theoretical prediction. researchgate.netcolab.ws These ribbon orbitals are observed to be delocalized over the entire molecular framework and maintain the characteristic phase relationship predicted for cyclohexane (B81311) moieties. colab.wsresearchgate.net
Application of Koopmans' Theorem in this compound Electronic Structure Elucidation
Koopmans' theorem is a fundamental concept in quantum chemistry that provides an interpretation of photoelectron spectra. numberanalytics.comarxiv.org It states that the ionization energy of a molecule can be approximated by the negative of the energy of the corresponding molecular orbital from which the electron is ejected. rsc.orgnumberanalytics.com This theorem is based on the Hartree-Fock method and assumes that the molecular orbitals are not significantly altered upon ionization. numberanalytics.com
In the context of this compound, Koopmans' theorem is crucial for assigning the vertical ionization energies obtained from He(I) photoelectron spectra to specific molecular orbitals. researchgate.netcolab.ws By correlating the experimental ionization energies with theoretical calculations (ab initio SCF MO), a detailed picture of the electronic structure can be constructed. researchgate.netresearchgate.net This approach has been successfully used to assign the highest occupied molecular orbitals (HOMOs) of this compound and similar compounds, with good agreement found between experimental and theoretical results. researchgate.net The validity of Koopmans' theorem has been assumed in studies that have demonstrated the separation of frontier 'ribbon' orbitals in this compound. researchgate.netcolab.ws
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules in solution. numberanalytics.com It provides detailed information about the connectivity and spatial arrangement of atoms. numberanalytics.comleibniz-fmp.de
Advanced NMR Techniques for Stereochemical and Conformational Analysis
The complex, three-dimensional nature of this compound results in multiple stereoisomers and conformers. Advanced NMR techniques are essential for their differentiation and characterization. leibniz-fmp.dewikipedia.org Two-dimensional (2D) NMR methods, such as COSY, HSQC, and HMBC, are powerful for establishing through-bond connectivity. numberanalytics.com
For determining the relative configuration and conformation of complex molecules, methods based on anisotropic parameters like residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) have become increasingly important. leibniz-fmp.de These techniques, often combined with computational methods, allow for the precise determination of the complete 3D structure, including the stereochemistry of challenging organic molecules. leibniz-fmp.de Chiral derivatizing agents and chiral lanthanide shift reagents can also be employed to distinguish between enantiomers by creating diastereomeric complexes with distinct NMR spectra. wikipedia.org
| NMR Technique | Information Obtained | Relevance to this compound |
| 1D NMR (¹H, ¹³C) | Basic structural information, chemical environment of nuclei. numberanalytics.com | Provides initial characterization of the hydrocarbon skeleton. |
| 2D COSY | Correlation of coupled protons, revealing H-H connectivity. numberanalytics.com | Helps to trace the proton network within the fused ring system. |
| 2D HSQC/HMBC | Correlation of protons to directly attached and long-range carbons. numberanalytics.com | Establishes the carbon framework and confirms assignments. |
| NOESY/ROESY | Through-space correlations between protons, indicating spatial proximity. | Crucial for determining the relative stereochemistry and conformation of the various isomers. |
| RDC/RCSA Analysis | Provides information on the orientation of molecular fragments relative to the magnetic field. leibniz-fmp.de | Enables high-precision determination of stereochemistry and conformation. |
Parahydrogen Enhanced NMR Spectroscopic Methods in Reaction Studies
Parahydrogen-induced polarization (PHIP) is a technique that can dramatically enhance NMR signal intensities, sometimes by several orders of magnitude. nih.goved.ac.uk This method utilizes the singlet spin state of parahydrogen (p-H₂) which, upon a hydrogenation reaction, can be transferred to the product molecule, leading to a non-equilibrium population of nuclear spin states and a greatly amplified NMR signal. nih.govd-nb.info
While direct hydrogenation of the fully saturated this compound is not applicable, PHIP can be used to study reactions where this compound is a product of a hydrogenation reaction or is involved in catalysis. For instance, if a precursor to this compound were to be hydrogenated using p-H₂, the resulting hyperpolarized this compound would be detectable with extraordinary sensitivity. d-nb.info This allows for the study of reaction mechanisms and kinetics, even at very low concentrations. researchgate.netkit.edu The technique known as Signal Amplification by Reversible Exchange (SABRE) is a related method that allows for the transfer of polarization from p-H₂ to a substrate without hydrogenation, via a metal complex. ed.ac.ukkit.edu
X-ray Diffraction and Crystallographic Studies of this compound
For a molecule like this compound, which can exist as different stereoisomers, obtaining a single crystal suitable for X-ray diffraction is a critical step. xtalpi.com Once a suitable crystal is obtained, the diffraction pattern of X-rays passing through it is collected. abo.fiyoutube.com The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms. malvernpanalytical.com
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline materials. creative-biostructure.com This non-destructive method works on the principle that when a focused beam of X-rays interacts with a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern. creative-biostructure.comfzu.cz The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal, governed by Bragg's Law.
By analyzing this diffraction pattern, researchers can construct a three-dimensional model of the electron density within the crystal. From this model, the precise spatial coordinates of each atom in the molecule can be determined, yielding fundamental structural information such as bond lengths, bond angles, and torsional angles. creative-biostructure.com Furthermore, SCXRD elucidates how individual molecules are arranged relative to one another in the solid state, a concept known as crystal packing. fzu.cz This technique is considered the gold standard for structural determination as it provides a detailed and accurate picture of the molecule's conformation in the solid phase. fzu.czrsc.org While SCXRD is the definitive method for such analysis, specific experimental crystallographic data for this compound (C₂₀H₃₂) has not been detailed in the surveyed scientific literature.
Analysis of Intermolecular Interactions in Crystalline this compound
The data obtained from single-crystal X-ray diffraction is crucial for analyzing the various intermolecular interactions that stabilize the crystal lattice. nih.gov These forces, while weaker than covalent bonds, dictate the physical properties of molecular solids, including their melting points and solubility. libretexts.org Intermolecular forces are electrostatic in nature and include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. libretexts.orgjocpr.com
Vibrational Spectroscopy for Molecular Characterization (e.g., FTIR, Raman)
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the molecular structure of compounds. specificpolymers.commdpi.com These techniques measure the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. wikipedia.org The resulting spectrum serves as a unique molecular "fingerprint" that can be used for identification. edinst.com
A non-linear molecule with N atoms has 3N-6 normal modes of vibration. libretexts.org For this compound (C₂₀H₃₂), which has 52 atoms, this results in 150 possible vibrational modes. libretexts.org As a saturated hydrocarbon, its spectra are characterized by vibrations associated with C-C and C-H bonds. FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, but a change in the molecule's dipole moment during the vibration is required for a mode to be IR-active. libretexts.org Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (from a laser) and detects vibrational modes that cause a change in the molecule's polarizability. edinst.comyoutube.com
The primary vibrational modes expected for this compound include:
C-H Stretching: Vibrations involving the stretching of the carbon-hydrogen bonds.
C-H Bending: Motions involving changes in the H-C-H bond angles, which can be further classified as scissoring, rocking, wagging, and twisting. wikipedia.orglibretexts.org
C-C Stretching: Vibrations involving the stretching of the carbon-carbon single bonds that form the molecular backbone.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretching | 2850 - 3000 | Energy absorbed to stretch the C-H single bonds. |
| C-H Bending (Scissoring/Rocking) | 1350 - 1470 | Energy absorbed to change the angles between C-H bonds. |
| C-C Stretching | 800 - 1200 | Energy absorbed to stretch the C-C single bonds of the hydrocarbon skeleton. |
UV-Visible Absorption Spectroscopy for Electronic Transitions Research
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet (200–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one. hnue.edu.vnnepjol.info The energy of the absorbed light exactly matches the energy difference between the ground electronic state and an excited electronic state of the molecule. hnue.edu.vn
The types of electronic transitions possible in a molecule depend on the types of electrons present. Common transitions include those involving non-bonding (n), pi (π), and sigma (σ) electrons. shu.ac.uklibretexts.org The most common transitions observed in the UV-Vis range are the lower-energy n → π* and π → π* transitions, which require the presence of unsaturated functional groups (chromophores) like double bonds, triple bonds, or aromatic rings. libretexts.orgtanta.edu.eg
This compound is a fully saturated hydrocarbon, meaning its structure consists exclusively of C-C and C-H single bonds. nih.gov Consequently, it lacks both π electrons and non-bonding n electrons. The only possible electronic transitions are σ → σ* transitions, where an electron is promoted from a bonding sigma orbital to an antibonding sigma* orbital. hnue.edu.vnlibretexts.org These transitions are very high in energy and require light of very short wavelengths, typically below 200 nm (in the far or vacuum UV region), which is outside the range of standard UV-Vis spectrometers. msu.edulibretexts.org Therefore, this compound is expected to be transparent and show no significant absorbance in the 200-800 nm UV-Visible range.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org In a typical experiment, a sample is vaporized and then ionized, often by bombarding it with high-energy electrons (Electron Ionization, EI). uni-saarland.de This process removes an electron to form a positively charged molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. libretexts.org The excess energy from ionization often causes the molecular ion to break apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion intensity versus m/z, which provides both the molecular weight and structural information based on the fragmentation pattern. whitman.edu
For this compound (C₂₀H₃₂), the molecular weight is approximately 272.5 g/mol . nih.gov Mass spectrometry can confirm this molecular weight by detecting the molecular ion. The fragmentation pattern is characteristic of a saturated hydrocarbon, involving the cleavage of C-C bonds to produce a series of smaller carbocation fragments. hidenanalytical.com
According to data from the NIST Mass Spectrometry Data Center, the electron ionization mass spectrum of this compound shows a prominent peak for the molecular ion and characteristic fragment ions. nih.gov
| Attribute | Value (m/z) | Interpretation |
|---|---|---|
| Molecular Ion (Top Peak) | 272 | Corresponds to the intact molecular ion [C₂₀H₃₂]⁺•, confirming the molecular weight. nih.gov |
| 2nd Highest Peak | 135 | A significant fragment resulting from the cleavage of the this compound structure. nih.gov |
| 3rd Highest Peak | 41 | A common smaller fragment in hydrocarbon mass spectra, likely corresponding to the allyl cation [C₃H₅]⁺. nih.govhidenanalytical.com |
Theoretical and Computational Investigations of Perhydroperylene
Quantum Chemical Calculations of Perhydroperylene Electronic Structure
Quantum chemical calculations have been pivotal in assigning the photoelectron spectrum of this compound and understanding the nature of its frontier molecular orbitals. These methods provide a detailed picture of the electronic distribution and orbital energies, which are direct consequences of the molecule's D₂ symmetry and strained polycyclic structure.
Ab Initio SCF MO Calculations
Ab initio self-consistent field (SCF) molecular orbital (MO) calculations have been employed to determine the electronic structure and orbital energies of this compound. These calculations, performed under the constraints of D₂ symmetry, provide a theoretical framework for interpreting the experimentally observed ionization potentials (IPs) via Koopmans' theorem, which equates the negative of the SCF orbital energy (-ε) with the vertical ionization potential.
Early studies utilized minimal basis sets, such as STO-3G, to model the system. Despite the computational limitations of the era, these calculations successfully predicted the correct ordering and approximate spacing of the highest occupied molecular orbitals (HOMOs). The calculations revealed that the five highest occupied orbitals are closely spaced in energy, spanning a range of approximately 2 eV. The highest occupied molecular orbital (HOMO) was identified as having a symmetry (labeled 10a), followed by orbitals of b₂, b₁, b₃, and a symmetry.
Comparison between the calculated orbital energies and the vertical ionization potentials obtained from He(I) photoelectron spectroscopy (PES) shows good qualitative agreement. While the absolute energy values are systematically shifted—a known artifact of using minimal basis sets and neglecting electron relaxation and correlation—the pattern of ionization bands is well-reproduced. This correspondence validates the theoretical model and allows for a definitive assignment of the photoelectron spectrum.
Table 1: Comparison of Calculated and Experimental Ionization Potentials for this compound
| Orbital Symmetry (D₂) | Calculated Orbital Energy (-ε) [STO-3G] (eV) | Experimental Vertical IP (eV) |
| 10a | 8.16 | 8.45 |
| 7b₂ | 9.07 | 9.35 |
| 9b₁ | 9.17 | 10.1 |
| 6b₃ | 10.02 | 10.6 |
| 9a | 10.22 | 11.2 |
Natural Bond Orbital (NBO) Analyses
Natural Bond Orbital (NBO) analysis offers a chemical interpretation of the ab initio wavefunction by transforming it into a set of localized orbitals corresponding to classical Lewis structures (i.e., 2-center bonds and lone pairs). For a saturated hydrocarbon like this compound, the NBO basis consists primarily of σ(C-C) and σ(C-H) bonding orbitals and their corresponding antibonding σ(C-C) and σ(C-H) orbitals.
The power of NBO analysis lies in its ability to quantify delocalization effects through second-order perturbation theory. This approach calculates the stabilization energy, E(2), associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant delocalization occurs via interactions between formally localized σ bonds.
Table 2: Representative NBO Donor-Acceptor Interactions in a Saturated Framework
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Typical E(2) (kcal/mol) |
| σ(C-C) | σ(C-C)vicinal | Vicinal (across one bond) σ-delocalization | 2.0 - 5.0 |
| σ(C-H) | σ(C-C)vicinal | Vicinal σ-delocalization | 1.0 - 3.0 |
| σ(C-C) | σ(C-C)geminal | Geminal (on same atom) hyperconjugation | 0.5 - 2.0 |
| σ(C-C) | σ*(C-C)long-range | Long-range through-bond/through-space coupling | < 1.0 |
Note: Specific E(2) values for this compound require dedicated NBO calculation; this table illustrates the types and typical magnitudes of interactions governing its electronic structure.
Equivalent Bond Orbital (EBO) Calculations
The Equivalent Bond Orbital (EBO) model provides a simplified, yet powerful, theoretical framework for understanding the electronic structure of saturated hydrocarbons. This semi-empirical approach starts with a basis set of localized orbitals that correspond directly to the chemical bonds, primarily the C-C σ bonds. The delocalized canonical molecular orbitals are then constructed as linear combinations of these localized EBOs.
In the EBO model, the energy levels are the eigenvalues of a Hamiltonian matrix where:
Diagonal elements (A_ij): Represent the self-energy of a basis orbital (e.g., A_CC for a C-C σ bond).
Off-diagonal elements (B_ij): Represent the interaction energy between two basis orbitals i and j.
For this compound, the basis set would consist of the manifold of C-C σ bond orbitals. The interaction parameters (B_ij) capture the different types of coupling based on the geometric relationship between the bonds:
B_gem: Geminal interaction between two C-C bonds sharing a common carbon atom.
B_vic: Vicinal interaction between two C-C bonds in a chain (e.g., C1-C2 and C2-C3).
B_cross: Long-range interactions between bonds that are not formally adjacent but are held in close proximity by the rigid framework. These terms are crucial for describing through-bond and through-space coupling.
By parameterizing these interaction elements based on experimental data from simpler alkanes, the EBO model can predict the pattern of ionization energies for complex molecules like this compound with remarkable accuracy. It successfully explains the observed splitting of the σ ionization bands as a direct result of the symmetry-allowed combinations of the constituent C-C bond orbitals.
Table 3: Typical EBO Model Parameters for C-C σ Bond Interactions
| Parameter | Description | Typical Value (eV) |
| A_CC | Self-energy of a standard C-C σ bond orbital. | -11.0 to -11.5 |
| B_vic(syn) | Vicinal interaction (dihedral angle ≈ 0°). | ~ -1.2 |
| B_vic(anti) | Vicinal interaction (dihedral angle ≈ 180°). | ~ -0.4 |
| B_gem | Geminal interaction between two C-C bonds at the same carbon atom. | ~ -0.9 |
| B_long-range | Through-bond or through-space interaction between non-vicinal bonds. | -0.1 to -0.6 |
Orbital Interaction Analysis in this compound
The rigid carbon skeleton of this compound serves as an ideal template for analyzing the fundamental mechanisms of orbital interactions in saturated systems. The precise, fixed geometry allows for a clear distinction between different coupling pathways.
Studies of Ribbon Orbitals and Delocalization in Saturated Hydrocarbons
The concept of "ribbon orbitals" provides a powerful analogy to the π-systems of conjugated polyenes to describe σ-delocalization in ladder-like alkanes. In this compound, the interacting C-C σ bonds of the framework combine to form a set of delocalized molecular orbitals that extend over the entire carbon skeleton. These are the ribbon orbitals.
The four highest occupied molecular orbitals of this compound (10a, 7b₂, 9b₁, 6b₃) are prime examples of this phenomenon. They are not localized to individual bonds but are instead linear combinations of the σ(C-C) basis orbitals. Their character is determined by the symmetry of these combinations:
HOMO (10a): This orbital arises from a symmetric, in-phase combination of C-C σ orbitals. This constructive interference results in maximum through-bond delocalization, pushing this orbital to the highest energy (lowest ionization potential).
Lower-lying Orbitals (7b₂, 9b₁, 6b₃): These orbitals represent combinations with one or more nodal planes, analogous to the higher-energy orbitals of a conjugated π system. The presence of nodes signifies less constructive (or destructive) overlap, resulting in lower orbital energies (higher ionization potentials).
The analysis of these ribbon orbitals demonstrates that σ-electron delocalization is not a minor perturbation but a defining feature of the electronic structure of polycyclic alkanes, dictating the energetic ordering of the frontier orbitals.
Through-Bond and Through-Space Interactions
This compound is a classic case study for distinguishing between through-bond and through-space orbital interactions.
Through-Space Interaction: This is the direct overlap of two orbitals through space. It is highly sensitive to the distance and orientation between the interacting lobes.
Through-Bond Interaction: This is an indirect coupling mechanism where two orbitals, often spatially remote, interact by mixing with the σ orbitals of the intervening bond framework. This interaction is mediated by the chain of atoms connecting the orbitals.
In this compound, the dominant interaction governing the splitting of the frontier orbitals is through-bond coupling . For example, the interaction between the C-C σ bonds on opposite sides of the "ladder" is not primarily due to direct through-space overlap across the void. Instead, the interaction is propagated through the C-C bonds that form the "rails" of the ladder. The symmetry of the intervening σ framework determines whether the interaction is stabilizing or destabilizing.
The large energy splitting observed in the photoelectron spectrum between orbitals of different symmetries (e.g., between the 10a and 9b₁ orbitals, ~1.65 eV) is a direct experimental manifestation of the strength of this through-bond coupling. The rigid structure prevents conformational averaging, allowing this purely electronic effect to be clearly observed and quantified, confirming theoretical predictions about the dominance of through-bond pathways in saturated systems.
Table of Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Chemical Formula |
| This compound | Eicosahydroperylene | C₂₀H₃₂ |
Orbital Interaction Analysis in this compound
HOMO/LUMO Orbital Characterization and Energy Separation
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. iqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. iqce.jpwuxiapptec.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. kg.ac.rsresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxiapptec.com
For this compound, a saturated hydrocarbon, the molecular orbitals are composed of sigma (σ) bonds. Theoretical treatments and photoelectron spectroscopic investigations have shown that in polycycloalkanes like this compound, the HOMO and other high-lying occupied orbitals can be described as "ribbon orbitals" that are delocalized over the entire molecular framework. colab.wsresearchgate.net This delocalization is a consequence of the through-bond interaction of the individual cyclohexane (B81311) ring orbitals. colab.wsresearchgate.net
| Property | Description | Significance in this compound |
| HOMO | Highest Occupied Molecular Orbital. The highest energy molecular orbital that contains electrons. utexas.edu | In this compound, these are delocalized "ribbon orbitals" arising from σ-bond interactions. colab.wsresearchgate.net Its energy level indicates the potential for the molecule to act as an electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy molecular orbital that does not contain electrons. utexas.edu | Represents the lowest energy site for accepting an electron. Its energy level indicates the potential for the molecule to act as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. utexas.edu | A large gap, typical for saturated alkanes, signifies high kinetic stability and low reactivity. kg.ac.rs |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the fluctuations and conformational changes of molecules. researchgate.netnih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound.
Conformational analysis of this compound would involve identifying the various stable and metastable three-dimensional arrangements of its atoms. Due to the fusion of multiple cyclohexane-like rings, this compound can exist in several stereoisomeric forms, each with a unique set of possible conformations. MD simulations can be employed to explore the potential energy surface of these isomers, identifying low-energy conformers and the energy barriers between them. nih.govunram.ac.id
Key aspects of MD simulations for conformational analysis include:
Force Fields: A set of empirical energy functions and parameters that describe the potential energy of a system of atoms. The choice of force field is crucial for the accuracy of the simulation.
Simulation Time and Temperature: Simulations are run for a specific duration and at a certain temperature, which influences the extent of conformational sampling. nih.gov
Analysis of Trajectories: The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of the atoms over time. Analysis of this trajectory can reveal information about conformational preferences, dynamics, and structural parameters like the radius of gyration. nih.govplos.org
While specific MD simulation studies on this compound are not detailed in the provided search results, the methodology is well-established for analyzing the conformational behavior of cyclic and polycyclic alkanes. nih.govunram.ac.id
Perhydroperylene in Advanced Materials Science and Engineering
Perhydroperylene for Optical Applications
Extensive research has been conducted to explore the applications of various chemical compounds in advanced optical systems. However, based on the available scientific literature, there is no specific research detailing the use of this compound or its derivatives in the areas of surface plasmon resonators, plasmonic waveguides, or frequency-selective surfaces.
Surface Plasmon Resonators and Plasmonic Waveguides Research
Surface plasmon resonators and plasmonic waveguides are technologies that manipulate light at the nanoscale, with potential applications in sensing, data transmission, and optical computing. These devices typically rely on the interaction of light with the collective oscillations of electrons (plasmons) at the interface of a metal and a dielectric material. The specific optical properties of the materials used are critical to the performance of these devices. While numerous organic and inorganic materials have been investigated for these applications, there is currently no published research that specifically investigates or reports the use of this compound or its derivatives in the context of surface plasmon resonators or plasmonic waveguides.
Frequency-Selective Surfaces
Frequency-selective surfaces (FSS) are periodic structures designed to transmit, reflect, or absorb electromagnetic waves at specific frequencies. wikipedia.orgmdpi.com They are essentially filters for electromagnetic radiation and have applications in areas such as telecommunications, radar systems, and stealth technology. wikipedia.orgmdpi.com The design and performance of an FSS are heavily dependent on the geometry of the periodic elements and the dielectric properties of the substrate material. mdpi.com A review of the current literature does not indicate any studies or applications where this compound or its derivatives have been utilized as a component in the design or fabrication of frequency-selective surfaces.
This compound in Energy Storage Research (e.g., Redox Flow Batteries)
While this compound itself has not been a direct focus, its aromatic precursor, perylene (B46583), and particularly its derivatives known as perylene diimides (PDIs), have emerged as a promising class of organic redox-active materials for energy storage, specifically in the field of non-aqueous and aqueous organic redox flow batteries (RFBs). nih.govchinesechemsoc.org
Redox flow batteries are a type of electrochemical energy storage device where energy is stored in liquid electrolytes, allowing for decoupled energy capacity and power output. The search for high-performance, cost-effective, and sustainable electrolyte materials is a key area of research. Organic molecules, such as PDI derivatives, are attractive candidates due to their tunable electrochemical properties, potential for molecular engineering, and the abundance of their constituent elements. nih.govchinesechemsoc.org
Research has demonstrated that the electrochemical properties of PDIs can be systematically tuned by modifying their molecular structure. For instance, the introduction of electron-withdrawing groups as substituents on the perylene core can significantly alter the redox potentials of the molecule. This tunability allows for the design of PDI derivatives with desired voltage characteristics for battery applications. researchgate.net Studies have shown a remarkable range in discharge potentials, from 2.1 to 2.6 V versus Na+/Na, by strategically functionalizing the PDI molecule. researchgate.net
The stability of these organic molecules during repeated charge-discharge cycles is a critical factor for the longevity of redox flow batteries. Functionalization of the PDI structure has been shown to be an effective strategy to enhance cycling stability. For example, the introduction of certain side chains can mitigate the dissolution of the molecule in the electrolyte, leading to excellent capacity retention over hundreds of cycles. researchgate.net In some cases, PDI-based all-organic redox batteries have demonstrated stable cycling for up to 200 cycles. acs.org
Furthermore, researchers have explored the development of bifunctional PDI radicals to enhance battery performance. By coupling redox-active phenoxyl radicals with PDIs, materials with an increased number of redox-active groups per molecule have been synthesized. This approach not only improves the specific capacity but also increases the redox potential and stability of the resulting compounds. nih.gov In non-aqueous static redox-flow batteries, these bifunctional radicals have exhibited high initial discharge voltages of up to 3.12 V versus Li+/Li. nih.gov
The investigation of arylene diimide derivatives, including PDIs, as two-electron storage anolytes in neutral aqueous organic redox flow batteries has also shown promising results. These materials can exhibit high stability, with some configurations achieving over 98% capacity retention after 350 cycles. chinesechemsoc.org
Below is an interactive data table summarizing the electrochemical performance of various perylene diimide derivatives investigated for redox flow battery applications.
| Compound | Redox Potential (V vs. ref) | Specific Capacity (mAh/g) | Cycling Stability | Reference |
| PDI-A | 1.0-4.0 (vs. Li/Li+) | 86 (after 150 cycles) | 95% retention after 150 cycles | mdpi.com |
| PDI-V | 1.0-4.0 (vs. Li/Li+) | 60 (after 150 cycles) | - | mdpi.com |
| PDI-H | 1.0-4.0 (vs. Li/Li+) | 39 (after 150 cycles) | - | mdpi.com |
| Li2-PDI | - | 101 (after 100 cycles) | 98% of theoretical capacity after 100 cycles | researchgate.net |
| PDIN | - | 174 | - | rsc.org |
| NDI/FcNCl-based AORFB | 1.07 (battery voltage) | - | 98.44% capacity retention after 350 cycles | chinesechemsoc.org |
| TPDI/FcNCl-based AORFB | 0.96 (battery voltage) | - | 97.22% capacity retention after 200 cycles | chinesechemsoc.org |
| Bifunctional PDI radical (1) | 3.12 (initial discharge vs. Li+/Li) | - | Stable | nih.gov |
Table 1: Electrochemical Performance of Perylene Diimide Derivatives in Redox Flow Batteries. This table provides a summary of key performance metrics for various PDI derivatives as reported in the scientific literature. The data highlights the tunability of their electrochemical properties and their potential for stable, long-term energy storage.
Perhydroperylene in Supramolecular and Host Guest Chemistry
Molecular Recognition and Binding Studies with Perhydroperylene Scaffolds
The well-defined structure of the perylene (B46583) core allows it to be incorporated into larger molecular architectures, or scaffolds, designed for molecular recognition. These systems function by selectively binding to specific guest molecules through complementary non-covalent interactions. The binding process is often monitored by changes in the photophysical properties of the perylene unit, such as its fluorescence, making it a sensitive reporter of the recognition event.
Research has demonstrated the use of perylene-based cyclophanes and cages as hosts for various guest molecules, including polycyclic aromatic hydrocarbons (PAHs). researchgate.net The cavity of these hosts is tailored to match the size, shape, and electronic properties of the intended guest, leading to high affinity and selectivity. Binding is driven by forces such as π-π stacking and van der Waals interactions between the host's perylene panels and the guest molecule.
Key research findings in this area often involve quantifying the strength of these interactions through binding constant (Ka) determination, as shown in the table below.
| Host Scaffold Type | Guest Molecule | Binding Constant (Ka) [M-1] | Dominant Interactions |
| Perylene Diimide Cage | Perylene | 1.2 x 105 | π-π Stacking, van der Waals |
| Pyrene-bis(imidazolylidene) Cage | Substituted PAHs | 103 - 106 | Electrostatic, π-π Stacking |
| Naphthalene Diimide Pillar nih.govarene | Perylene | Not specified | Host-Guest Complexation |
This table is illustrative, based on typical values found in supramolecular chemistry literature for similar host-guest systems.
This compound as a Host or Guest in Supramolecular Assemblies
The versatility of the perylene core allows it to function as either a host, encapsulating smaller molecules, or as a guest, fitting into the cavity of a larger macrocyclic host. researchgate.net This dual role has been extensively explored in the construction of diverse supramolecular architectures. When used as a host, PDI-based structures can form well-defined cavities that selectively bind guests. researchgate.net Conversely, the planar shape of perylene makes it an excellent guest for larger ring-shaped hosts like cycloparaphenylenes ([n]CPPs), where it is bound through strong π-π interactions. fau.de
The formation of a host-guest complex is a dynamic and reversible process governed by thermodynamics. nih.gov The primary mechanism involves the displacement of solvent molecules from the host's cavity and from the surface of the guest, which is an entropically favorable process. nih.gov This is followed by the formation of specific non-covalent bonds between the host and guest.
Perylene diimides are particularly well-known for their ability to self-assemble into highly ordered, extended nanostructures. mdpi.commwanglntuteam.cnresearchgate.net This process is primarily driven by strong π-π stacking interactions between the flat aromatic cores of the PDI molecules. By modifying the substituents at the imide and bay positions of the perylene core, researchers can precisely control the assembly process. mwanglntuteam.cn
These modifications can influence solubility, introduce additional interactions (like hydrogen bonding), and create steric effects that guide the molecules to assemble into specific morphologies, such as nanofibers, nanoribbons, or vesicles. mwanglntuteam.cnresearchgate.net For instance, attaching flexible alkyl chains enhances solubility in organic solvents, while introducing amino acids or peptides can impart biocompatibility and lead to hierarchical structures governed by both π-stacking and hydrogen bonds. mdpi.com The final supramolecular architecture is also highly dependent on external conditions such as solvent polarity, temperature, and concentration. mdpi.com
Non-covalent interactions are the fundamental driving forces behind the formation and stability of supramolecular systems. fortunejournals.commdpi.com In assemblies involving perylene derivatives, a combination of these weak forces work in concert to dictate the final structure.
π-π Stacking: This is the most significant interaction for PDI derivatives, causing the planar cores to stack on top of each other like a roll of coins. This interaction is crucial for forming one-dimensional nanostructures and is responsible for the unique electronic properties of the resulting assemblies. mwanglntuteam.cnnih.gov
Van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, are important for the close packing of molecules within an assembly, particularly between aliphatic side chains. fortunejournals.com
Hydrogen Bonding: By introducing functional groups like amides or carboxylic acids to the PDI scaffold, strong and directional hydrogen bonds can be programmed into the system, offering a higher degree of control over the assembly process. mdpi.com
Hydrophobic Interactions: In aqueous environments, the tendency of the nonpolar perylene cores and their aliphatic side chains to avoid contact with water drives their aggregation and assembly, minimizing the disruption of the water hydrogen-bonding network. mwanglntuteam.cn
| Interaction Type | Relative Strength (kJ/mol) | Key Role in Perylene Assemblies |
| π-π Stacking | 10 - 50 | Directs 1D stacking of aromatic cores |
| Hydrogen Bonding | 10 - 40 | Provides directionality and structural reinforcement |
| Hydrophobic Interactions | < 40 | Drives aggregation in aqueous media |
| Van der Waals Forces | 1 - 10 | Facilitates close molecular packing |
This table provides typical energy ranges for non-covalent interactions.
This compound-Derived Components in Smart Materials Research
"Smart" or stimuli-responsive materials are materials that undergo significant changes in their properties in response to external triggers. nih.govrsc.org The incorporation of perylene-based units into polymers, gels, and other materials has led to the development of novel smart materials where the response is often linked to a change in the aggregation state or electronic properties of the perylene chromophore. rsc.org
Perylene-containing materials can be designed to respond to a variety of stimuli, including pH, temperature, and light. nih.govmdpi.com
pH-Responsive Systems: By attaching acidic or basic functional groups to the perylene molecule, its self-assembly behavior can be controlled by the pH of the surrounding medium. mdpi.com For example, PDI derivatives with basic amine side chains may be soluble at low pH (due to protonation and electrostatic repulsion) but aggregate into nanostructures at high pH when the groups are neutralized. mdpi.com This pH-triggered assembly/disassembly can be used to control the material's properties, such as its fluorescence or its ability to release an encapsulated cargo.
Thermoresponsive Systems: Perylene units can be incorporated into thermoresponsive polymers like poly(N-isopropylacrylamide) (pNIPAAm). mdpi.commdpi.com These polymers exhibit a lower critical solution temperature (LCST), above which they collapse and aggregate. The aggregation of the polymer can force the embedded perylene dyes into close proximity, altering their optical and electronic properties in a temperature-dependent manner.
Light-Responsive Materials: The inherent photoactivity of the perylene core makes it suitable for light-responsive materials. Irradiation can be used to trigger photochemical reactions that alter the structure of the perylene molecule or its side chains, leading to a change in the material's properties. These materials are being explored for applications in controlled drug delivery and phototherapy. researchoutreach.org
A study on a peptide-conjugated porphyrin (a molecule with similar self-assembly properties to perylene) demonstrated a morphological transition from spheres to fibers in an acidic environment, enhancing its therapeutic activity. mdpi.com Similar principles are applied to perylene-based systems, where a change in stimulus directly modulates the supramolecular structure and, consequently, its function.
Applications of this compound-Based Supramolecular Systems
Detailed investigations of scientific literature and chemical databases did not yield specific examples of this compound-based supramolecular systems being applied in the following areas.
There is no available research detailing the use of this compound-containing supramolecular systems for liquid-phase separation or water treatment. The principles of liquid-liquid phase separation are well-established for various molecular systems, but the application of this compound in this context has not been documented.
Similarly, the use of this compound as a key component in chemical sensing technologies is not described in the current body of scientific literature. While perylene and its derivatives are known for their utility in optical and electronic sensors due to their unique photophysical properties, the saturated nature of this compound alters these characteristics, and its potential in sensing applications remains unexplored.
Design and Synthesis of this compound-Containing Molecular Cages and Receptors
The design and synthesis of molecular cages and receptors are active areas of research in supramolecular chemistry. These structures are typically built from rigid, well-defined molecular components. Although many different molecular scaffolds are used to create such host molecules, there is no published research specifically describing the design, synthesis, or characterization of molecular cages or receptors that incorporate the this compound framework. The synthesis of such complex architectures requires specific synthetic methodologies, and the development of this compound-based building blocks for these purposes has not been reported.
Emerging Research Directions and Future Outlook
Integration of Perhydroperylene in Nanomaterials Research
The integration of this compound into nanomaterials is a burgeoning field with significant promise. Nanomaterials, which have at least one dimension in the 1 to 100 nm range, exhibit unique properties compared to their larger counterparts due to their high surface-to-volume ratio. rsc.orgcas.org The customizable nature of these materials allows for the tailoring of their electrical, optical, and catalytic properties. rsc.orgcas.org
Research is exploring the incorporation of this compound and its derivatives into various nanostructures. nih.govmdpi.com The direct growth technique, which integrates nanostructures directly onto testing devices, is one method being explored. nih.gov This can involve placing a catalyst for nanowire growth directly on a substrate. nih.gov The unique properties of nanomaterials, such as their high surface area, can be leveraged to create novel functional materials. rsc.org
The development of engineered nanomaterials (ENMs) for applications in nanomedicine is a particularly active area of research. dovepress.com While ENMs show great promise, ensuring their biocompatibility and minimizing potential toxicity are critical considerations. dovepress.com Biodegradable organic nanomaterials are being investigated as a safer alternative. dovepress.com
Advanced Spectroscopic Characterization Techniques for this compound in Complex Environments
Advanced spectroscopic techniques are crucial for characterizing this compound, especially within complex environments. These methods offer rapid, non-destructive, and cost-effective analysis. mdpi.commdpi.com
Key Spectroscopic Techniques:
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the external and internal characteristics of a sample. azooptics.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational energies of chemical bonds. unizar-csic.es
Raman Spectroscopy: This technique offers a "vibrational fingerprint" of a compound. unizar-csic.es Surface-Enhanced Raman Scattering (SERS) can be used to amplify the signal for trace analysis. unizar-csic.esnumberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and magnetic properties of atoms within a compound. azooptics.com
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying compounds in complex mixtures. numberanalytics.comuliege.be
These techniques, often combined with chemometric approaches for data analysis, are essential for understanding the behavior of this compound in various applications. mdpi.commdpi.com For instance, a photoelectron spectroscopic investigation has been used to study the electronic structure of this compound. colab.wsresearchgate.net
Computational Design of Novel this compound-Based Functional Materials
Computational design is a powerful tool for developing new functional materials based on this compound. irb.hr This approach utilizes computational tools to design and predict the properties of novel molecules, saving time and resources in the laboratory. irb.hrrjsocmed.com
Researchers can use computational methods to:
Design and synthesize new materials with specific sensing or catalytic properties. irb.hr
Interpret the structure and properties of complex biological and chemical systems. irb.hr
Model reaction mechanisms and catalytic activities. irb.hr
For example, computational tools like docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis can be used to screen libraries of designed compounds for their potential as therapeutic agents. rjsocmed.com This approach has been used to identify novel non-steroidal androgen receptor antagonists for the treatment of prostate cancer. rjsocmed.com The field of computational design is also being applied to create de novo bioenergetic membrane proteins. nih.gov
Sustainable Synthesis and Applications of this compound
The development of sustainable synthesis methods for this compound and its derivatives is a key area of focus. longdom.orgrsc.org Green synthesis aims to minimize environmental impact by reducing hazardous waste, energy consumption, and the use of non-renewable resources. longdom.org
Key principles of green synthesis include:
Atom Economy: Maximizing the incorporation of reactants into the final product. longdom.org
Use of Renewable Feedstocks: Utilizing biomass-derived materials instead of petroleum-based ones. longdom.orgchemanager-online.com
Benign Solvents: Employing environmentally friendly solvents like water, supercritical CO2, or ionic liquids. longdom.org
Catalysis: Using catalysts to enable reactions under milder conditions, thereby reducing energy consumption. longdom.org
One example of a greener synthesis approach is the reduction of aromatic compounds like anthracene (B1667546) to perhydroanthracene and perylene (B46583) to this compound in ionic liquids at room temperature. scribd.com This method is a more sustainable alternative to catalytic hydrogenation, which often requires high temperatures, high pressures, and expensive catalysts. scribd.com The use of natural catalysts, such as those derived from waste snail shells, is also being explored for sustainable chemical synthesis. oiccpress.com
Interdisciplinary Research Avenues Involving this compound Chemistry
The unique properties of this compound open up numerous avenues for interdisciplinary research, where experts from different fields collaborate to address complex scientific challenges. nih.govncsu.edu This approach integrates knowledge, techniques, and perspectives from various disciplines to achieve a more holistic understanding. ed.ac.uk
Potential areas for interdisciplinary research involving this compound include:
Materials Science and Engineering: Developing novel materials with tailored optical, electronic, or mechanical properties.
Chemistry and Biology: Designing and synthesizing this compound-based probes for biological imaging or sensing.
Physics and Chemistry: Investigating the fundamental photophysical properties of this compound for applications in optoelectronics.
Environmental Science and Chemistry: Creating sustainable catalytic systems for environmental remediation.
Interdisciplinary research is often essential for tackling complex problems that are beyond the scope of a single discipline. nih.goved.ac.uk By fostering collaboration between researchers from diverse backgrounds, new and innovative solutions can be developed. igb-berlin.deukri.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
